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molecular formula C16H16O3 B8547687 3,4-Dimethoxy-2-phenylacetophenone

3,4-Dimethoxy-2-phenylacetophenone

Cat. No. B8547687
M. Wt: 256.30 g/mol
InChI Key: WPVHTWVXVUQLAG-UHFFFAOYSA-N
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Patent
US08741915B2

Procedure details

Followed the procedure described in Step 2 of Intermediate 7 with N-methoxy-N-methylnicotinamide and benzylmagnesium chloride, where the mixture was stirred for 3 hours. Purification was achieved by column chromatography (PE:EtOAc=5:1) to give Intermediate 31 (110 mg, yield 19%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
19%

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]([CH2:11][C:12]([C:14]2[CH:19]=C[CH:17]=[CH:16][CH:15]=2)=[O:13])[CH:6]=[CH:7][C:8]=1OC.CO[N:22](C)C(=O)C1C=CC=NC=1.C([Mg]Cl)C1C=CC=CC=1>>[C:5]1([CH2:11][C:12]([C:14]2[CH:19]=[N:22][CH:17]=[CH:16][CH:15]=2)=[O:13])[CH:6]=[CH:7][CH:8]=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(C1=CN=CC=C1)=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)[Mg]Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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